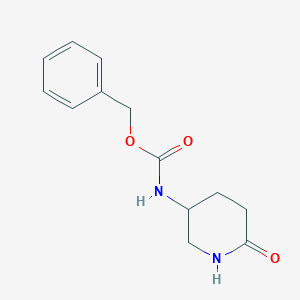

benzyl N-(6-oxopiperidin-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-(6-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C13H16N2O3. It is known for its solubility in water, methanol, and ethanol, and demonstrates significant chemical stability . This compound is utilized as a substrate for the enzyme N-acetyl-L-glutamate synthase and serves as a valuable reagent in the synthesis of various biologically active compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(6-oxopiperidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-oxopiperidine-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl N-(6-oxopiperidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products Formed

Oxidation: Formation of benzyl N-(6-oxo-2-piperidinyl)carbamate.

Reduction: Formation of benzyl N-(6-hydroxypiperidin-3-yl)carbamate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has multiple applications across various domains:

| Field | Application |

|---|---|

| Medicinal Chemistry | Investigated for its potential as a therapeutic agent targeting neurological disorders due to its interaction with cholinergic systems. |

| Biochemistry | Used in studies exploring enzyme inhibition, particularly cholinesterase, affecting neurotransmitter dynamics. |

| Pharmacology | Explored as a precursor in drug development, particularly for compounds aiming to modulate neurotransmission. |

| Industrial Chemistry | Employed in the synthesis of specialty chemicals and materials due to its reactive functional groups. |

Biochemical Effects

- Inhibition of Cholinesterase : The compound's ability to inhibit cholinesterase leads to prolonged acetylcholine activity, which can improve cognitive functions at lower doses but may result in toxicity at higher concentrations.

- Impact on Gene Expression : It has been shown to influence gene expression related to metabolic pathways, suggesting potential roles in cellular metabolism modulation.

- Transport Mechanisms : The compound's transport within biological systems is facilitated by specific transporters that allow it to reach target tissues effectively.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of benzyl N-(6-oxopiperidin-3-yl)carbamate:

- Cognitive Enhancement : In animal models, low doses have demonstrated improvements in memory retention and learning capabilities, attributed to enhanced cholinergic signaling.

- Toxicological Assessments : High doses have been linked to adverse effects such as respiratory distress and muscle weakness, emphasizing the need for careful dosage optimization in therapeutic applications.

- Antiviral Potential : Recent investigations suggest that modifications of similar carbamate structures may enhance antiviral potency against pathogens like SARS-CoV-2 by acting as protease inhibitors.

Mécanisme D'action

The mechanism of action of benzyl N-(6-oxopiperidin-3-yl)carbamate involves its interaction with specific enzymes. For example, as a substrate for N-acetyl-L-glutamate synthase, it participates in the catalytic process, leading to the formation of N-acetyl-L-glutamate. The compound may also inhibit enzymes like acetylcholinesterase and dihydrofolate reductase by binding to their active sites, thereby blocking their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Benzyl N-(6-oxopiperidin-3-yl)carbamate is unique due to its specific structural features and its ability to act as a substrate for multiple enzymes. Its chemical stability and solubility in various solvents also make it a versatile reagent in synthetic chemistry and biological research.

Propriétés

IUPAC Name |

benzyl N-(6-oxopiperidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12-7-6-11(8-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPZLTUUVYWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.